molecular formula C13H18N2O4S B194008 N-Pivaloyl 7-aminodesacetoxycephalosporanic acid CAS No. 146794-70-9

N-Pivaloyl 7-aminodesacetoxycephalosporanic acid

Cat. No. B194008
M. Wt: 298.36 g/mol
InChI Key: JLNXDMISSHNIAD-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Pivaloyl 7-aminodesacetoxycephalosporanic acid” is a chemical compound with the molecular formula C13H18N2O4S . It is related to 7-Aminodesacetoxycephalosporanic acid (7-ADCA), which is used in the synthesis of cephalosporins .


Synthesis Analysis

The synthesis of related compounds like Cephradine involves the use of gamma-alumina-immobilized form of the penicillin G acylase of Bacillus megaterium with D-phenyglycine methylester hydrochloride as the acyl donor and 7-aminodeacetoxycephalosporanic acid (7-ADCA) as the acyl acceptor .


Molecular Structure Analysis

The molecular weight of “N-Pivaloyl 7-aminodesacetoxycephalosporanic acid” is 298.358 g/mol . It has two defined stereocenters .


Physical And Chemical Properties Analysis

“N-Pivaloyl 7-aminodesacetoxycephalosporanic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 617.1±55.0 °C at 760 mmHg, and a flash point of 327.0±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • N-Pivaloyl 7-aminodesacetoxycephalosporanic acid, along with similar compounds, has been synthesized and tested for antibacterial activity. These acids have shown significant in vitro and in vivo activity, with esters being absorbed more efficiently than the corresponding acids after oral administration in laboratory animals (Tinti et al., 1979).

Combination with Antimicrobial Peptides

  • This compound has been chemically modified for covalent conjugation with cationic antimicrobial peptides (AMPs) as an alternative strategy to combat antibiotic resistance. Conjugated AMPs displayed significant activity against multi-drug resistant pathogens (Li et al., 2018).

Protective Reagent for Sugars

  • N-Pivaloyl imidazole, related to N-Pivaloyl 7-aminodesacetoxycephalosporanic acid, has been used as a selective protective reagent for monosaccharides and lactose, highlighting its utility in carbohydrate chemistry (Santoyo-González et al., 1998).

In Vivo Processing and Subunit Reconstitution

  • The compound plays a role in the hydrolysis of cephalosporin C to produce 7-amino cephalosporanic acid, a crucial step in the production of various cephalosporins. The processing involves cephalosporin acylase from Pseudomonas sp., with implications for enzyme activity and precursor processing (Li et al., 1999).

Antimicrobial Activity of Derivatives

  • Derivatives of N-Pivaloyl 7-aminodesacetoxycephalosporanic acid, like 3-(isoxazol-3-yl)oxymethyl cephalosporins, have been synthesized and demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase producing species (Nakayama et al., 1990).

Production and Market Analysis

  • The compound serves as an important intermediate in synthesizing various antibiotics. Its production and market potential, particularly in China, have been analyzed, highlighting its significance in the pharmaceutical industry (Zhao-yu, 2004).

Enzymatic Modifications

  • N-Pivaloyl 7-aminodesacetoxycephalosporanic acid undergoes enzymatic modifications to produce semisynthetic cephalosporins. The role of various microbial enzymes, including cephalosporin acylase, in these modifications has been extensively studied (Sonawane, 2006).

In Vitro and In Vivo Antibacterial Activities

  • Studies on oral cephalosporins derived from this compound have been conducted, focusing on their antibacterial activities and efficacy compared to other beta-lactam antibiotics (Tamura et al., 1988).

Directed Evolution for Enhanced Activity

  • Directed evolution strategies have been employed to modify enzymes like glutaryl acylase to enhance their activity on compounds like N-Pivaloyl 7-aminodesacetoxycephalosporanic acid (Sio et al., 2002).

properties

IUPAC Name

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXDMISSHNIAD-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pivaloyl 7-aminodesacetoxycephalosporanic acid

CAS RN

146794-70-9
Record name N-Pivaloyl 7-aminodesacetoxycephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146794709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PIVALOYL 7-AMINODESACETOXYCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDO0VUD5WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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